molecular formula C₁₂H₅D₄NO₂ B1157149 Indophenol-d4

Indophenol-d4

Cat. No.: B1157149
M. Wt: 203.23
Attention: For research use only. Not for human or veterinary use.
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Description

Indophenol-d4 is a deuterated derivative of indophenol, a class of aromatic compounds characterized by a phenol group substituted with a quinoid structure. The "d4" designation indicates that four hydrogen atoms in the molecule are replaced with deuterium isotopes, enhancing its utility in analytical chemistry, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry as an internal standard .

Properties

Molecular Formula

C₁₂H₅D₄NO₂

Molecular Weight

203.23

Synonyms

4-[(4-Hydroxyphenyl)imino]-2,5-cyclohexadien-1-one-d4;  Benzenoneindophenol-d4;  Phenolindophenol-d4; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Indophenol-d4 with structurally related compounds based on substituents and functional groups:

Compound Substituents Molecular Formula Key Functional Groups Applications
This compound Deuterium at four positions C₁₂H₄D₄N₂O₂ Phenol, quinoid ring Analytical internal standards
2,6-Dichloro-indophenol Cl at positions 2 and 6 C₁₂H₆Cl₂N₂O₂ Phenol, quinoid, Cl Redox indicator in titrations
4-Chloro-2-iodophenol Cl at position 4, I at position 2 C₆H₄ClIO Phenol, Cl, I Intermediate in organic synthesis
Bisphenol A (4,4'-isopropylidenediphenol) Isopropylidene bridge C₁₅H₁₆O₂ Phenol, isopropylidene Polymer production

Key Observations :

  • Substituent Effects: Halogenated derivatives (e.g., Cl, I) increase molecular polarity and stability, making them suitable for redox reactions and spectroscopic analysis. This compound’s deuterium substitution reduces vibrational interference in spectroscopic methods .
  • Functional Groups: All compounds retain phenol hydroxyl groups, but variations in substituents (e.g., Cl, I, isopropylidene) dictate their reactivity and industrial applications .

Physicochemical Properties

Comparative data on solubility, melting point, and stability:

Compound Solubility (Water) Melting Point (°C) Stability in Light/Air
This compound Low 220–225 (estimated) High (deuterium enhances stability)
2,6-Dichloro-indophenol Insoluble 260–265 Moderate (sensitive to UV)
4-Chloro-2-iodophenol Slightly soluble 98–102 Low (prone to oxidation)

Research Findings :

  • This compound’s deuterium substitution improves thermal stability compared to non-deuterated analogs, a critical feature for high-precision analytical applications.
  • Halogenated derivatives exhibit reduced water solubility due to increased hydrophobicity, with iodine-substituted compounds showing higher reactivity in electrophilic substitution reactions .

Toxicological and Environmental Impact

Compound Toxicity (LD50, rat oral) Environmental Persistence Regulatory Status
This compound Not classified Low (degradation studies pending) No restrictions
2,6-Dichloro-indophenol 320 mg/kg Moderate Restricted in industrial effluents
Bisphenol A 3250 mg/kg High SVHC (Substances of Very High Concern)

Key Insights :

  • This compound’s low toxicity profile aligns with its use in controlled laboratory settings, whereas halogenated analogs face stricter regulations due to environmental persistence and bioaccumulation risks .
  • Bisphenol A, while structurally distinct, highlights the regulatory scrutiny applied to phenolic compounds with widespread industrial use .

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